molecular formula C18H19NO6S B12217863 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B12217863
M. Wt: 377.4 g/mol
InChI Key: VIRVPNMYNMQKLI-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a substituted benzamide with a thiophene derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium complexes or sulfur sources like elemental sulfur or thiourea .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene compounds, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the trimethoxybenzamido group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19NO6S

Molecular Weight

377.4 g/mol

IUPAC Name

2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

InChI

InChI=1S/C18H19NO6S/c1-23-11-7-9(8-12(24-2)15(11)25-3)16(20)19-17-14(18(21)22)10-5-4-6-13(10)26-17/h7-8H,4-6H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

VIRVPNMYNMQKLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)O

Origin of Product

United States

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